alpha-(Phenoxymethyl)-2,2,6,6-tetramethyl-1-piperidineethanol hydrochloride
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Overview
Description
Alpha-(Phenoxymethyl)-2,2,6,6-tetramethyl-1-piperidineethanol hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of a phenoxymethyl group and a tetramethyl-substituted piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Phenoxymethyl)-2,2,6,6-tetramethyl-1-piperidineethanol hydrochloride typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with phenoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The resulting intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Alpha-(Phenoxymethyl)-2,2,6,6-tetramethyl-1-piperidineethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Alpha-(Phenoxymethyl)-2,2,6,6-tetramethyl-1-piperidineethanol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.
Mechanism of Action
The mechanism of action of alpha-(Phenoxymethyl)-2,2,6,6-tetramethyl-1-piperidineethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses, making it a valuable tool in biochemical and pharmacological research .
Comparison with Similar Compounds
Similar Compounds
- Alpha-(Phenoxymethyl)-2,2,6,6-tetramethyl-1-piperidineethanol
- 2,2,6,6-Tetramethyl-4-piperidone
- Phenoxymethyl chloride
Uniqueness
Alpha-(Phenoxymethyl)-2,2,6,6-tetramethyl-1-piperidineethanol hydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .
Properties
CAS No. |
23793-76-2 |
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Molecular Formula |
C18H30ClNO2 |
Molecular Weight |
327.9 g/mol |
IUPAC Name |
1-phenoxy-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C18H29NO2.ClH/c1-17(2)11-8-12-18(3,4)19(17)13-15(20)14-21-16-9-6-5-7-10-16;/h5-7,9-10,15,20H,8,11-14H2,1-4H3;1H |
InChI Key |
GZKWZNGQGIBTFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(N1CC(COC2=CC=CC=C2)O)(C)C)C.Cl |
Origin of Product |
United States |
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